6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol
Overview
Description
Fluorinated compounds are pivotal in various fields due to their unique properties, such as high thermal stability, chemical inertness, and distinct biological activities. "6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol" belongs to this class, sharing characteristics that make fluorinated molecules valuable for pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of fluorinated compounds often involves specialized reactions tailored to incorporate fluorine or its functional groups into organic molecules. Techniques such as direct fluorination, dehydrogenative cyclization, and electrophilic substitution are common (Sicard & Baker, 2020; Mazimba, 2016).
Molecular Structure Analysis
Fluorinated molecules often exhibit unique structural features due to the electronegativity and small size of fluorine. For instance, the presence of fluorine can influence molecular conformation, crystal packing, and hydrogen bonding patterns, enhancing the molecule's stability and reactivity (Öztürkkan & Necefoğlu, 2022).
Chemical Reactions and Properties
Fluorinated compounds participate in various chemical reactions, with fluorine atoms often affecting the reactivity and selectivity of these processes. The introduction of fluorine can lead to improved biological activity, stability, and membrane permeability (Moskalik, 2023).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as boiling points, melting points, and solubility, are significantly influenced by the presence of fluorine atoms. These properties make them suitable for a wide range of applications, from pharmaceuticals to materials science (Feng et al., 2016).
Chemical Properties Analysis
Fluorinated compounds exhibit unique chemical properties, including high stability against thermal, chemical, and biological degradation. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting resistance to hydrolysis and oxidative conditions, which is crucial for the development of stable and effective molecules (Buer & Marsh, 2012).
Scientific Research Applications
3. Near-Infrared Electrochromic Devices
- Results: The fabricated polymer showed favorable redox activity and excellent redox stability. It also exhibited a stable reversible electrochromic change from dark green to dark blue with a fast response time. In the near-infrared region, the polymer shows intriguing overall electrochromic performance with a high optical contrast of up to 33% and a coloration efficiency of 196.3 cm² C⁻¹ at 1100 nm .
4. Hemostatic Materials for Noncompressible Hemorrhage
5. Hemostatic Materials for Noncompressible Hemorrhage
6. Near-Infrared Electrochromic Devices
- Results: The fabricated polymer showed favorable redox activity and excellent redox stability. It also exhibited a stable reversible electrochromic change from dark green to dark blue with a fast response time. In the near-infrared region, the polymer shows intriguing overall electrochromic performance with a high optical contrast of up to 33% and a coloration efficiency of 196.3 cm² C⁻¹ at 1100 nm .
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1-hydroxy-3H-2,1-benzoxaborole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCOVKFUYLBCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474362 | |
Record name | 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol | |
CAS RN |
174671-89-7 | |
Record name | 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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